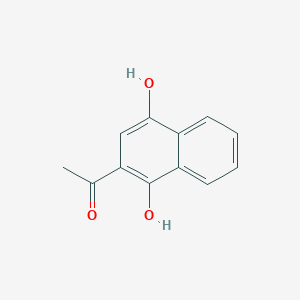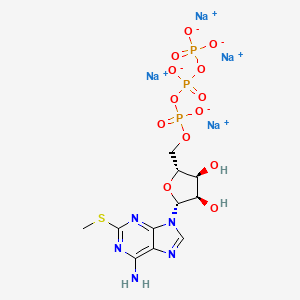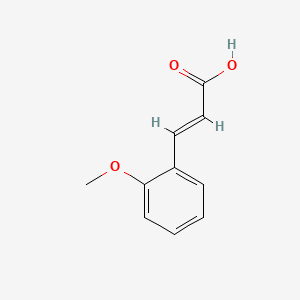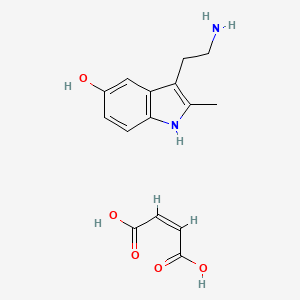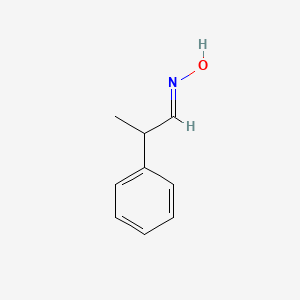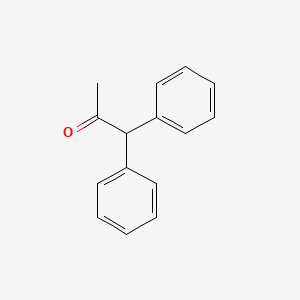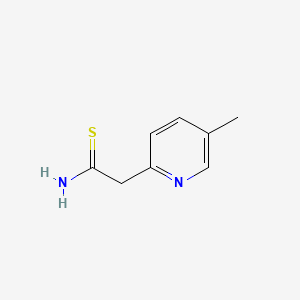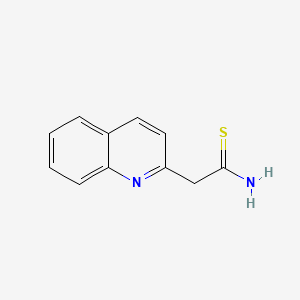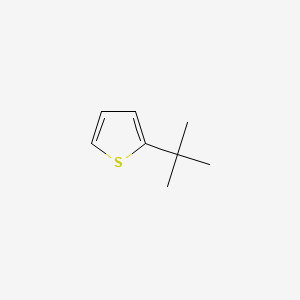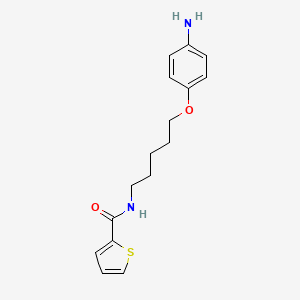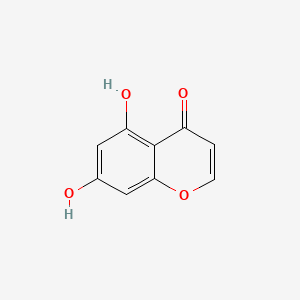
5,7-Dihydroxychromon
Übersicht
Beschreibung
5,7-Dihydroxychromone is a flavone decomposition product that has been found in A. hypogaea and has diverse biological activities, including antimicrobial, antioxidant, and neuroprotective properties .
Synthesis Analysis
The synthesis of 5,7-Dihydroxychromone involves new methodologies to access chrysin and 5,7-dihydroxychromone . The synthesis process includes the use of acetone, K2CO3, chloromethyl methyl ether, 1,4-dioxane, aq. NaOH 50% (w/v), pyridine, I2, TsOH, and MeOH .Molecular Structure Analysis
The molecular formula of 5,7-Dihydroxychromone is C9H6O4. It has an average mass of 178.141 Da and a monoisotopic mass of 178.026611 Da .Chemical Reactions Analysis
5,7-Dihydroxychromone has been found to protect against neuronal cell death and the ROS generation in a dose-dependent manner in 6-OHDA-induced SH-SY5Y cells .Physical And Chemical Properties Analysis
5,7-Dihydroxychromone has a density of 1.6±0.1 g/cm3, a boiling point of 399.4±42.0 °C at 760 mmHg, and a flash point of 170.8±21.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivitäten
5,7-Dihydroxychromon wurde als ein Antioxidans identifiziert. Es hemmt die Zunahme von Apoptose und reaktiven Sauerstoffspezies (ROS), die durch bestimmte Neurotoxine in Neuroblastomzellen induziert werden. Diese Verbindung erhöht auch die Spiegel bestimmter Enzyme, die eine Rolle bei der Reaktion auf oxidativen Stress spielen .
Neuroprotektive Wirkungen
Im Kontext neurodegenerativer Erkrankungen hat this compound vielversprechende Ergebnisse gezeigt, indem es neuronalen Zellen vor Zelltod und oxidativem Stress schützt .
Verhinderung von Muskelatrophie
Während einige Flavonoide für ihr Potenzial zur Bekämpfung von Muskelatrophie bekannt sind, zeigte this compound in einer Studie keinen Effekt auf die Hemmung der Expression von Atrogin-1, einer muskelspezifischen Ubiquitinligase, die an der Muskeldegradierung beteiligt ist .
Hemmung der Keimung
This compound wurde aus Samen isoliert und es wurde festgestellt, dass es die Keimung bestimmter Pflanzensamen bei effektiven molaren Konzentrationen im Bereich von 1 mM bis 6 mM hemmt .
Vorkommen in Erdnussschalen
Erdnussschalen sind bekanntlich reich an bioaktiven Flavonoiden, darunter this compound. Dies unterstreicht das Potenzial für die Verwendung landwirtschaftlicher Nebenprodukte zur Extraktion wertvoller Verbindungen .
Wirkmechanismus
Target of Action
5,7-Dihydroxychromone, a natural antioxidant extracted from plants like Cudrania tricuspidata , primarily targets Nrf2 (Nuclear factor erythroid 2-related factor 2) , HO-1 (Heme oxygenase 1) , PPAR (Peroxisome proliferator-activated receptors) , Caspase , ROS (Reactive Oxygen Species) , and NQO1 (NAD(P)H quinone dehydrogenase 1) . These targets play crucial roles in various biological activities, including anti-obesity, anti-diabetes, anti-cancer, anti-oxidation, and anti-inflammation .
Mode of Action
5,7-Dihydroxychromone activates the Nrf2/ARE signal, which has a significant effect on the induction of antioxidant gene expression . It also acts as a PPARγ agonist . The activation of Nrf2 can neutralize oxidative stress . Under normal conditions, Nrf2 is localized in the cytoplasm, but antioxidant agents induce nuclear translocation of Nrf2, which subsequently mediates the induction of antioxidant enzyme genes .
Biochemical Pathways
5,7-Dihydroxychromone affects the biochemical pathways related to oxidative stress and apoptosis. It increases the induction of nuclear Nrf2, which has a binding affinity to ARE and activates ARE-driven phase II antioxidant enzymes; NQO1, HO-1, and GCLc . It also inhibits the expression of activated caspase-3 and caspase-9 and cleaved PARP in 6-OHDA-induced SH-SY5Y cells .
Result of Action
5,7-Dihydroxychromone exerts neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced oxidative stress and apoptosis . It protects against neuronal cell death and the ROS generation in a dose-dependent manner in 6-OHDA-induced SH-SY5Y cells .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5,7-Dihydroxychromone has been shown to interact with various biomolecules. It acts as an Nrf2/ARE signal activator , which plays a crucial role in the induction of antioxidant gene expression. It also functions as a PPARγ agonist , a key regulator of glucose absorption, lipid metabolism, proliferation, and cellular differentiation.
Cellular Effects
5,7-Dihydroxychromone has demonstrated significant effects on various types of cells. For instance, it has been found to protect against neuronal cell death and the generation of reactive oxygen species (ROS) in a dose-dependent manner in 6-OHDA-induced SH-SY5Y neuroblastoma cells . It also increases the levels of HO-1, NQO1, and GCLc in SH-SY5Y cells .
Molecular Mechanism
At the molecular level, 5,7-Dihydroxychromone exerts its effects through various mechanisms. It inhibits increases in apoptosis and ROS induced by 6-OHDA in SH-SY5Y neuroblastoma cells . It also increases the levels of HO-1, NQO1, and GCLc in these cells .
Temporal Effects in Laboratory Settings
It has been isolated from peanut hulls using high-performance countercurrent chromatography (HPCCC) and fast-centrifugal partition chromatography (FCPC) .
Metabolic Pathways
5,7-Dihydroxychromone is involved in various metabolic pathways. It acts as an Nrf2/ARE signal activator , playing a crucial role in the induction of antioxidant gene expression. It also functions as a PPARγ agonist , a key regulator of glucose absorption, lipid metabolism, proliferation, and cellular differentiation.
Eigenschaften
IUPAC Name |
5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCXYKOXLNBYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185617 | |
| Record name | 5,7-Dihydroxychromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
31721-94-5 | |
| Record name | 5,7-Dihydroxychromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxychromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxychromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 - 273 °C | |
| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



